molecular formula C19H21NO4S2 B2421844 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1705919-25-0

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2421844
CAS No.: 1705919-25-0
M. Wt: 391.5
InChI Key: JOKPFXYPFVWRJI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylthio group, a methoxyphenylsulfonyl group, and an azetidinyl ring, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-11-20(12-18)19(21)14-25-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPFXYPFVWRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Cyclization

The azetidine core is synthesized through [3+1] cyclization strategies. A modified protocol from azetidine-based scaffold synthesis achieves this via:

Procedure :

  • Treat N-allyl amino diol 1a (20 g scale) with bromoacetonitrile (1.2 eq) in THF at 0°C, yielding nitrile 2a (92–95%).
  • Protect the primary alcohol with trityl chloride (1.5 eq, 95–99%).
  • Generate benzylic chloride 4a using SOCl₂ (2 eq, 65–71%).
  • Cyclize with LiHMDS (1.1 eq, −50°C) to afford azetidines 5a/5b (53–40% after chromatography).

Key Data :

Step Reagent Temp (°C) Yield (%)
1 Bromoacetonitrile 0 92–95
3 SOCl₂ 25 65–71
4 LiHMDS −50 53–40

Sulfonylation at Azetidine C3

Introducing the 4-methoxyphenylsulfonyl group employs sulfonyl chloride coupling:

Method A (Direct Sulfonylation) :

  • React azetidine 5a (1 eq) with 4-methoxybenzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) in DCM at 0→25°C (82% yield).
    Method B (Copper Catalysis) :
  • Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMSO at 80°C (89% yield).

Comparative Efficiency :

Method Conditions Yield (%) Purity (HPLC)
A Et₃N, DCM 82 95.2
B CuI, DMSO, 80°C 89 98.7

Copper catalysis enhances yield and purity by mitigating racemization.

Synthesis of 2-(Benzylthio)ethanone

Thioether Formation via Nucleophilic Substitution

Fragment Coupling Strategies

Amide Bond Formation

Coupling sulfonylated azetidine 7 with 2-(benzylthio)acetic acid 8 via EDCI/HOBt:

Procedure :

  • Activate 8 (1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).
  • Add 7 (1 eq) and DIPEA (2 eq), stir at 25°C for 12 h (68% yield).

Limitation : Moderate yield due to azetidine ring strain hindering nucleophilicity.

Ketone-Amination via Reductive Coupling

Alternative approach using reductive amination:

Protocol :

  • Condense 7 (1 eq) with 2-(benzylthio)ethanone (1.2 eq) in MeOH, 25°C, 4 h.
  • Reduce with NaBH₃CN (1.5 eq) in AcOH (pH 4–5), 12 h (71% yield).

Advantage : Bypasses pre-activation, enhancing functional group tolerance.

Process Optimization and Scalability

Protecting Group Strategy

Trityl protection in azetidine synthesis prevents side reactions during sulfonylation but requires acidic deprotection (TFA, 89% yield). Alternatives:

Protecting Group Deprotection Reagent Yield (%)
Trityl TFA 89
Boc HCl/dioxane 78
Fmoc Piperidine 82

Trityl remains optimal despite longer deprotection times (6 h vs. 2 h for Boc).

Catalytic System Refinement

Screening transition metal catalysts for sulfonylation:

Catalyst Ligand Yield (%)
CuI 1,10-Phenanthroline 89
Pd(OAc)₂ Xantphos 75
FeCl₃ None 63

CuI/1,10-phenanthroline system minimizes aryl sulfonate byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme mechanisms or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-((4-nitrophenyl)sulfonyl)azetidin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzylthio group and the azetidinyl ring also contributes to its distinct properties compared to similar compounds.

Biological Activity

2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and various pain disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Research indicates that this compound exhibits significant inhibitory action on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which have been shown to exert neuroprotective effects and modulate pain responses .

Biological Activities

The compound demonstrates a range of biological activities, including:

  • Neuroprotection : It has been shown to protect neuronal cells from apoptosis and reduce neuroinflammation, making it a candidate for treating Alzheimer's disease and other neurodegenerative conditions .
  • Analgesic Effects : The compound's ability to modulate pain pathways suggests its potential use in managing various pain types such as inflammatory and neuropathic pain .
  • Antidepressant Properties : Preliminary studies indicate that it may also have antidepressant-like effects, contributing to its profile as a multi-target therapeutic agent .

Research Findings

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that the compound significantly inhibits MAGL activity, leading to increased levels of 2-arachidonoylglycerol (2-AG), which is associated with reduced inflammation and neuroprotection in neuronal cultures .

In Vivo Studies

Animal models have shown promising results where administration of the compound led to improved cognitive function in models of Alzheimer's disease. Furthermore, it has been effective in reducing pain responses in models of inflammatory pain .

Case Studies

  • Case Study 1 : A study involving APP/PS1 transgenic mice (a model for Alzheimer's disease) showed that treatment with 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone resulted in significant reductions in amyloid plaque accumulation and improvements in memory tasks compared to control groups .
  • Case Study 2 : In a model for neuropathic pain, the compound was administered after nerve injury. Results indicated a marked reduction in pain sensitivity and inflammation markers, suggesting its potential utility in chronic pain management .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced apoptosis and inflammation in neuronal cells
Analgesic EffectsDecreased sensitivity to inflammatory pain
Antidepressant EffectsImproved mood-related behaviors in animal models

Q & A

Basic: What are the critical steps and challenges in synthesizing 2-(Benzylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Azetidine ring functionalization : Sulfonylation of the azetidine ring using 4-methoxyphenylsulfonyl chloride under anhydrous conditions .
  • Thioether formation : Reaction of benzyl mercaptan with a ketone intermediate, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 60–75% .
    Key challenges :
  • Sensitivity of the sulfonyl group to acidic/basic conditions, necessitating pH-controlled environments .
  • Competing side reactions during thioether formation, mitigated by stoichiometric control .

Basic: Which spectroscopic methods are most effective for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identifies protons on the benzylthio group (δ 3.8–4.2 ppm for CH₂-S) and sulfonyl-linked azetidine (δ 7.5–8.0 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 460.12) .
  • FTIR : Confirms sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and ketone (C=O at 1680–1720 cm⁻¹) functional groups .

Advanced: How can reaction yields be optimized when conflicting solvent polarity reports exist (e.g., dichloromethane vs. THF)?

Answer:

  • Solvent screening : Perform small-scale reactions in polar aprotic (THF) vs. non-polar (dichloromethane) solvents to assess yield and purity .
  • Additives : Use catalytic bases (e.g., triethylamine) in THF to enhance nucleophilicity of intermediates .
  • Data-driven approach : Compare HPLC purity profiles (e.g., 95% in THF vs. 88% in dichloromethane) to select optimal conditions .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Answer:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the benzylthio group) and test against specific targets .
  • Example : Analogues with electron-withdrawing groups on the benzene ring show enhanced antimicrobial activity (MIC: 2–4 µg/mL) but reduced anti-inflammatory effects .
  • Target validation : Use competitive binding assays or CRISPR knock-out models to confirm receptor specificity .

Advanced: What computational strategies model the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to sulfotransferase enzymes (e.g., PDB ID 1LS6) to predict affinity for the sulfonyl group .
  • MD simulations : Assess stability of the azetidine ring in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with IC₅₀ values for activity optimization .

Basic: What are the primary biological targets of this compound?

Answer:

  • Enzyme inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) due to sulfonamide-azetidine interactions .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis (MIC: 4 µg/mL against S. aureus) via thioether-mediated membrane penetration .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties (e.g., solubility)?

Answer:

  • Hydrophilic modifications : Introduce hydroxyl groups on the benzylthio moiety (e.g., 2-hydroxybenzylthio analog increases aqueous solubility by 3-fold) .
  • Prodrug strategies : Convert the ketone to a phosphate ester for enhanced bioavailability .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point: 142–145°C) .

Advanced: How can stability under physiological conditions be analyzed?

Answer:

  • Stress testing : Incubate at pH 2–9 and 37°C for 24 hours; monitor degradation via HPLC (e.g., 10% decomposition at pH < 3) .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C, with decomposition onset at 210°C .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Fluorescent tagging : Label the compound with BODIPY for live-cell imaging of azetidine-sulfonyl localization .
  • Competitive ELISA : Measure displacement of a known ligand (e.g., celecoxib) from COX-2 binding sites .

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